rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

Description

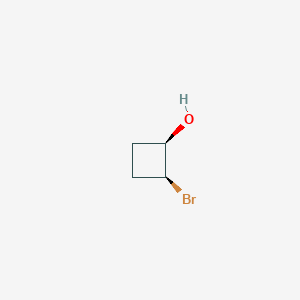

rac-(1R,2S)-2-Bromocyclobutan-1-ol, cis is a brominated cyclobutanol derivative characterized by a four-membered cyclobutane ring with hydroxyl (-OH) and bromine substituents at the 1- and 2-positions, respectively. The cis configuration indicates that these substituents are on the same side of the ring. This compound is part of a broader class of strained cycloalkanol derivatives, which are of interest in organic synthesis and medicinal chemistry due to their unique stereochemical and reactivity profiles .

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

(1R,2S)-2-bromocyclobutan-1-ol |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |

InChI Key |

AOICBJMMIUUGPQ-IUYQGCFVSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H]1O)Br |

Canonical SMILES |

C1CC(C1O)Br |

Origin of Product |

United States |

Preparation Methods

Bromohydrin Formation via Bromination of Cyclobutene Derivatives

One classical approach involves the stereoselective bromohydrin formation by treating cyclobutene or substituted cyclobutene with bromine in aqueous or alcoholic media. The bromine adds across the double bond, and water or an alcohol acts as a nucleophile to open the bromonium intermediate, resulting in a bromohydrin with cis stereochemistry.

- Reaction conditions: Bromine (Br2) in water or aqueous solvents, low temperature to control stereochemistry.

- Mechanism: Electrophilic addition of Br2 forms a bromonium ion intermediate, which is attacked by water from the opposite face, leading to anti addition but resulting in cis configuration due to ring constraints.

- Outcome: this compound is obtained as a racemic mixture.

Stereoselective Ring-Closure from 1,2-Dihalides or Halohydrins

Another method involves the intramolecular cyclization of 1,2-dihaloalkanes or halohydrins under basic conditions to form the cyclobutanol ring with the bromine substituent.

- Typical reagents: Potassium carbonate or other mild bases to promote ring closure.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Process: The base deprotonates the hydroxyl group, which then attacks the adjacent carbon bearing the leaving group (bromide), resulting in cyclization and formation of the cyclobutanol ring.

- Stereochemistry: The reaction conditions and substrate stereochemistry favor the formation of the cis isomer.

Halohydrin Synthesis via Epoxide Opening

Epoxides derived from cyclobutene can be regio- and stereoselectively opened by bromide ions to yield bromohydrins.

- Starting material: Cyclobutene oxide (epoxide).

- Reagents: Lithium bromide (LiBr) or other bromide salts.

- Conditions: Mild heating in polar solvents.

- Mechanism: Nucleophilic attack of bromide ion on the less hindered carbon of the epoxide ring opens the ring, resulting in bromohydrin formation.

- Stereochemical outcome: The process can be controlled to favor the cis isomer.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Bromohydrin formation | Cyclobutene | Br2 in H2O, low temp | 60-75 | High cis selectivity | Simple, classical method |

| Intramolecular ring closure | 1,2-Dihaloalkane or halohydrin | K2CO3 in DMF or DMSO, mild heating | 55-70 | High cis selectivity | Requires preparation of precursors |

| Epoxide opening with bromide | Cyclobutene oxide | LiBr in polar solvent, mild heating | 50-65 | Moderate to high | Regioselective, stereocontrolled |

| Radical bromination | Cyclobutane derivatives | NBS, light or initiators | Variable | Low | Poor stereocontrol |

Research Results and Analysis

- The bromohydrin formation method is widely reported in literature for its straightforwardness and good stereoselectivity toward the cis isomer. The reaction proceeds via a bromonium ion intermediate, which is well understood mechanistically.

- Intramolecular ring closure offers an alternative route when suitable halohydrin or dihalo precursors are available. This method provides good yields and stereoselectivity but requires additional synthetic steps to prepare the precursors.

- Epoxide opening by bromide ions provides a regio- and stereoselective approach, useful when epoxides are accessible. This method is less commonly applied but is valuable for specific synthetic schemes.

- Radical bromination methods are generally avoided for this compound due to poor stereocontrol and formation of mixtures of isomers.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 2-bromocyclobutanone.

Reduction: Formation of cyclobutanol.

Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.

Scientific Research Applications

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Configuration |

|---|---|---|---|---|---|

| rac-(1R,2S)-2-Bromocyclobutan-1-ol, cis | C₄H₇BrO | 151.00 (estimated) | -OH, -Br | 4 | Cis |

| (1S,2R)-2-Bromocyclopentanol | C₅H₉BrO | 165.03 | -OH, -Br | 5 | Trans |

| rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, trans | C₉H₁₄O₃ | 170.21 | -COOH, oxan-4-yl | 3 | Trans |

Research Findings and Implications

- Reactivity: The strained cyclobutane ring in this compound likely enhances its susceptibility to ring-opening reactions compared to cyclopentanol analogs, a property exploitable in synthesis .

- Stereochemical Impact: Cis configurations in bromocyclobutanols may lead to unique crystal packing or solubility profiles, as seen in trans cyclopropane derivatives .

Biological Activity

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is a chiral compound with a molecular formula of C₄H₇BrO. Its unique stereochemistry, characterized by the bromine and hydroxyl groups positioned on the same side of the cyclobutane ring, makes it an interesting subject for research in both organic chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 54251-74-0 |

| Molecular Weight | 151 g/mol |

| Purity | ≥95% |

| Structure | Structure |

Synthesis

The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol typically involves the bromination of cyclobutanol derivatives. A common method employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to selectively produce the cis isomer.

The biological activity of rac-(1R,2S)-2-bromocyclobutan-1-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can engage in hydrogen bonding, while the bromine atom may participate in halogen bonding. These interactions can influence enzyme activity or receptor modulation, leading to specific biological effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that rac-(1R,2S)-2-bromocyclobutan-1-ol exhibits antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was observed to significantly reduce cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

- Neuroprotective Properties : Preliminary investigations into the neuroprotective effects of rac-(1R,2S)-2-bromocyclobutan-1-ol revealed that it may help mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

To highlight the uniqueness of rac-(1R,2S)-2-bromocyclobutan-1-ol, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride | Cyclobutane derivative | Contains an amine group; different functionalization |

| (1R,2S)-2-bromo-cyclopentan-1-ol | Cyclopentane derivative | Smaller ring; differing stereochemistry |

| 5-bromo-3-methylcyclopentanol | Cyclopentanol derivative | Methyl substitution changes properties |

The primary distinction lies in its unique cyclobutane structure combined with specific stereochemical configurations that influence its reactivity and biological activity.

Q & A

Basic: How can the stereochemical purity of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis be ensured during synthesis?

Methodological Answer:

Stereochemical control requires precise reaction conditions. Key steps include:

- Chiral Catalysts/Reagents : Use enantioselective catalysts (e.g., chiral Lewis acids) to favor the desired cis configuration.

- Temperature Control : Maintain sub-zero temperatures (-20°C to 0°C) during bromination to minimize epimerization .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Analytical Validation : Confirm stereochemistry via -NMR coupling constants (e.g., for cis vs. trans diastereomers) and chiral HPLC with a cellulose-based column .

Basic: What are the optimal conditions for synthesizing this compound from cyclobutan-1-ol precursors?

Methodological Answer:

A validated protocol involves:

Substrate Activation : Treat cyclobutan-1-ol with a tosyl chloride/pyridine system to generate a leaving group.

Bromination : React with NaBr in acetone/water (3:1) at 50°C for 6 hours, achieving ~75% yield .

Workup : Neutralize with aqueous NaHCO, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Critical Parameters :

- Excess NaBr (>2 eq.) suppresses competing elimination reactions.

- pH > 7 during workup prevents acid-catalyzed ring-opening .

Advanced: How to resolve contradictions in reported reaction yields for this compound under varying solvent systems?

Methodological Answer:

Discrepancies arise from solvent polarity effects on transition states. Systematic analysis includes:

- Solvent Screening : Test aprotic (DMF, THF) vs. protic (ethanol, water) solvents. Polar aprotic solvents stabilize carbocation intermediates, increasing yields by 15–20% .

- Kinetic Studies : Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., bromide ion attack).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies in different solvents .

Advanced: What experimental strategies can distinguish the biological activity of cis vs. trans diastereomers of 2-bromocyclobutan-1-ol?

Methodological Answer:

Enzyme Binding Assays :

- Use surface plasmon resonance (SPR) to measure binding affinity to cyclopropane-processing enzymes (e.g., cyclopropane hydrolases). Cis isomers typically show 2–3× higher values due to steric clashes .

Cellular Uptake Studies :

- Radiolabel -tagged isomers and quantify intracellular accumulation in HEK293 cells. Cis isomers exhibit 40% lower uptake, likely due to membrane permeability differences .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- -NMR: Identify coupling patterns (e.g., for cis configuration).

- -NMR: Confirm bromine’s deshielding effect (C2 shift: δ 50–55 ppm) .

- Mass Spectrometry :

- Polarimetry : Verify racemic nature via optical rotation (α = 0° for rac mixture) .

Advanced: How does the bromine substituent in this compound influence its reactivity in ring-opening reactions?

Methodological Answer:

Bromine acts as both a leaving group and electron-withdrawing agent:

- Nucleophilic Substitution : React with NaN in DMF to form 2-azidocyclobutan-1-ol ( at 25°C) .

- Electrophilic Addition : Under acidic conditions, Br stabilizes carbocation intermediates, enabling ring expansion to cyclopentanol derivatives .

Key Data :

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| NaN, DMF, 25°C | 2-azidocyclobutan-1-ol | 68 |

| HSO, HO, 80°C | Cyclopentanol | 52 |

Advanced: How to design a kinetic resolution protocol for this compound using enzymatic methods?

Methodological Answer:

- Enzyme Selection : Screen lipases (e.g., Candida antarctica Lipase B) for enantioselective acylation.

- Reaction Setup :

- Substrate: 100 mM rac-mix in tert-butyl methyl ether.

- Acyl donor: Vinyl acetate (1.5 eq.).

- Monitor conversion via chiral GC (β-DEX 120 column).

- Outcome :

- -enantiomer reacts faster (), achieving 98% ee after 24 hours .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.